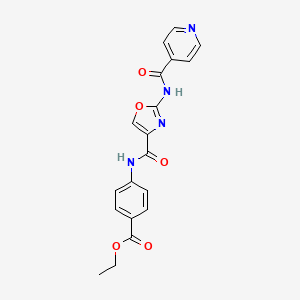

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

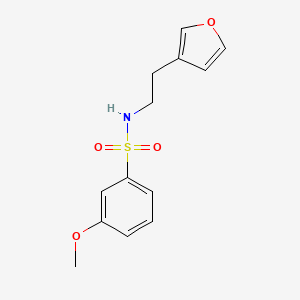

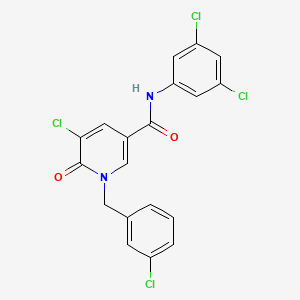

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. It also has a chlorophenyl group, a thioether linkage, and a dimethoxyphenyl group attached to an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiadiazole ring. X-ray diffraction could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating dimethoxyphenyl group. The thiadiazole ring might also participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group and the aromatic rings could affect its solubility and stability .Scientific Research Applications

Structural and Molecular Insights

Research on compounds structurally related to 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide has primarily focused on their molecular structure, crystallography, and potential for intermolecular interactions. For instance, studies on similar N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed their V-shaped molecular structures and the presence of various intermolecular interactions such as N–H···O, N–H···N, and C–H···π, which contribute to their 3-D arrays in crystalline forms (Boechat et al., 2011). These insights are crucial for understanding the physicochemical properties and potential bioactivities of these compounds.

Synthesis and Reactivity

Efforts in synthesizing derivatives of thiadiazole compounds, including methods to prepare N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, have been documented. These processes often involve carbodiimide condensation catalysis, highlighting efficient pathways to synthesize structurally complex thiadiazole derivatives (Yu et al., 2014). Understanding these synthetic routes is essential for the design and development of new compounds with potential biological or material applications.

Biological Activities and Applications

Several studies have explored the biological activities of thiadiazole derivatives. Research on 4-oxo-thiazolidines and 2-oxo-azetidines, including those with chlorophenyl groups, have demonstrated potential antibacterial properties against various bacteria strains (Desai et al., 2008). Additionally, novel 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives have been synthesized and evaluated as antiproliferative agents, showing promising cytotoxic effects against human cancer cell lines, indicating their potential as therapeutic agents (Toolabi et al., 2022).

Anticancer Potential

The synthesis and evaluation of certain thiadiazole derivatives for their antitumor properties have been a significant area of research. For instance, compounds synthesized from reactions involving chloroacetyl chloride and exhibiting cytotoxicity and antioxidant activities have been identified, suggesting their utility as antitumor agents (Hamama et al., 2013).

Mechanism of Action

Target of Action

TCMDC-125346, also known as 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is a crucial mediator of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .

Mode of Action

The compound interacts with PfCLK3 through a covalent bond, inhibiting its function . The co-crystal structure of PfCLK3 with TCMDC-125346 facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .

Biochemical Pathways

The inhibition of PfCLK3 affects the RNA splicing process, which is essential for the survival of the Plasmodium falciparum parasite . This disruption in the RNA splicing process leads to the death of the parasite, thereby treating malaria .

Pharmacokinetics

falciparum killing assays . Its efficacy in parasites is maintained even when washed out 6 hours after exposure .

Result of Action

The result of TCMDC-125346’s action is the effective killing of P. falciparum parasites . It shows significantly improved kinase selectivity relative to other compounds, and cell viability experiments in HepG2 cultures also demonstrated an over 500-fold selectivity index relative to P. falciparum parasites .

Action Environment

It’s worth noting that various factors such as temperature, ph, and the presence of other compounds can potentially influence the stability, efficacy, and action of pharmaceutical compounds .

properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c1-24-14-8-7-11(9-15(14)25-2)20-16(23)10-26-18-21-17(22-27-18)12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKUUUOESUMHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2936164.png)

![N-(4-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2936165.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2936168.png)

![2-chloro-N-(1,7-dimethyl-4-oxo-3,4-dihydrofuro[3,4-d]pyridazin-5-yl)acetamide](/img/structure/B2936178.png)

![2-[(4-Fluorosulfonyloxybenzoyl)amino]-1,3,4-thiadiazole](/img/structure/B2936181.png)

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)